molecular formula C24H23NO2 B286526 N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide

N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide

Cat. No. B286526
M. Wt: 357.4 g/mol
InChI Key: WMOMDRTXZCXXML-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide, also known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of N-arylamides and is known to exhibit anti-inflammatory and analgesic properties. The purpose of

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of immune cell activity. It has been shown to inhibit the production of TNF-α, IL-1β, and IL-6, which are pro-inflammatory cytokines involved in the pathogenesis of various inflammatory conditions. Additionally, it has been shown to modulate the activity of T cells, B cells, and macrophages, which play a crucial role in the immune response.
Biochemical and Physiological Effects:
N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, thereby reducing oxidative stress. Additionally, it has been shown to reduce the levels of inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR). It has also been shown to reduce pain and inflammation in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide is its anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory and painful conditions. Additionally, its ability to modulate the immune system makes it a potential candidate for the treatment of various autoimmune disorders. However, one of the limitations of this N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide. One potential direction is the study of its potential use as an anti-cancer agent. It has been shown to exhibit anti-proliferative effects on various cancer cell lines, and further studies are needed to determine its potential as a cancer therapy. Another potential direction is the study of its potential use as a neuroprotective agent. It has been shown to exhibit neuroprotective effects in various animal models, and further studies are needed to determine its potential as a therapy for neurodegenerative disorders. Finally, further studies are needed to determine the optimal dosage and administration methods for this N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide in vivo.

Synthesis Methods

The synthesis method of N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide involves a series of chemical reactions. The starting material for the synthesis is 4-methoxybenzylamine, which undergoes a condensation reaction with benzophenone to form N-(4-methoxybenzyl)benzophenone. This intermediate product then undergoes a Wittig reaction with phenylacetaldehyde to form N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and painful conditions. Additionally, it has been studied for its potential use as an anti-cancer agent and for its ability to modulate the immune system.

properties

Molecular Formula

C24H23NO2

Molecular Weight

357.4 g/mol

IUPAC Name

(E)-N-[(4-methoxyphenyl)-phenylmethyl]-3-phenylbut-2-enamide

InChI

InChI=1S/C24H23NO2/c1-18(19-9-5-3-6-10-19)17-23(26)25-24(20-11-7-4-8-12-20)21-13-15-22(27-2)16-14-21/h3-17,24H,1-2H3,(H,25,26)/b18-17+

InChI Key

WMOMDRTXZCXXML-ISLYRVAYSA-N

Isomeric SMILES

C/C(=C\C(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)OC)/C3=CC=CC=C3

SMILES

CC(=CC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Canonical SMILES

CC(=CC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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